2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Übersicht

Beschreibung

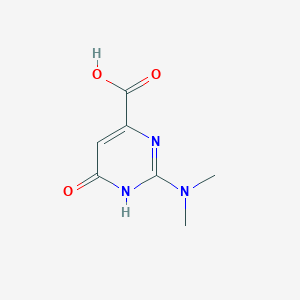

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a dimethylamino group at the 2-position, a keto group at the 6-position, and a carboxylic acid group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with urea under acidic conditions to form 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. This intermediate is then subjected to a dimethylation reaction using dimethylamine in the presence of a suitable catalyst, such as sodium methoxide, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the keto group can yield the corresponding alcohol, although this reaction is less common.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like phosphorus tribromide (PBr3) or alkylating agents such as methyl iodide (CH3I) are typical.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of nucleotide metabolism.

Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, especially in the development of antiviral and anticancer agents.

Industry: It is used in the synthesis of dyes and pigments due to its ability to form stable complexes with metals.

Wirkmechanismus

The mechanism by which 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exerts its effects is primarily through interaction with biological macromolecules. The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting their activity. The keto and carboxylic acid groups can participate in coordination with metal ions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2-Amino-4,6-dioxypyrimidine: Similar in structure but lacks the dimethylamino group.

2-(Methylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Contains a methylamino group instead of a dimethylamino group.

4,6-Dioxo-1,6-dihydropyrimidine-2-carboxylic acid: Lacks the dimethylamino group and has different substitution patterns.

Uniqueness: 2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of derivatives with specific biological activities.

Biologische Aktivität

2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, with the CAS number 6635-66-1, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₃ |

| Molecular Weight | 183.165 g/mol |

| Density | 1.44 g/cm³ |

| Boiling Point | 313.8 °C |

| Melting Point | N/A |

| Flash Point | 143.6 °C |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC₅₀ values for these cell lines were reported to be significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (μM) | Comparison with 5-FU (μM) |

|---|---|---|

| MCF-7 | 9.46 | 17.02 |

| MDA-MB-231 | 11.73 | 11.73 |

The compound also induced apoptosis in treated cells, as evidenced by increased levels of caspase activity .

Antiviral Properties

In addition to its anticancer effects, this compound has shown antiviral activity against influenza viruses. In preclinical models, it demonstrated a significant reduction in viral load and improved survival rates in infected mice . The mechanism appears to involve the inhibition of viral replication.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various enzymes involved in cell proliferation and viral replication.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Immune Response : Preliminary studies suggest that it may enhance immune responses against viral infections.

Safety and Toxicity

Toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. In one study, no adverse effects were observed at doses up to 2000 mg/kg in Kunming mice . This safety profile is crucial for its potential development as a therapeutic agent.

Case Studies

A notable case study involved the administration of the compound in a murine model of influenza A virus infection. The results showed a rapid decline in viral titers within the lungs and a marked improvement in survival rates compared to control groups .

Eigenschaften

IUPAC Name |

2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-10(2)7-8-4(6(12)13)3-5(11)9-7/h3H,1-2H3,(H,12,13)(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZOXDYQHHZXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287716 | |

| Record name | 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-66-1 | |

| Record name | NSC52298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Dimethylamino)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.